molecular formula C14H14N4O3 B2466343 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1903113-35-8

2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2466343
CAS No.: 1903113-35-8
M. Wt: 286.291
InChI Key: HBPCLJCDMIKIIY-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one ( 1903113-35-8) is a chemical compound with a molecular formula of C14H14N4O3 and a molecular weight of 286.286 g/mol . It features a pyridazin-3(2H)-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Researchers are highly interested in pyridazinone derivatives for their significant potential in drug discovery, particularly as analgesic and anti-inflammatory agents . Some novel 2,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated potent and selective cyclooxygenase-2 (COX-2) inhibitory efficacy, with anti-inflammatory activity that can surpass reference drugs like celecoxib in standard models, while also exhibiting milder ulcerogenic effects compared to traditional NSAIDs . Furthermore, the pyridazinone scaffold is extensively investigated for its vasodilatory properties and as a core structure in developing targeted anticancer agents, representing a critical structural motif in addressing global health challenges such as cardiovascular diseases and cancer . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-17-13(19)5-4-12(16-17)14(20)18-8-11(9-18)21-10-3-2-6-15-7-10/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPCLJCDMIKIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Azetidine Group: The azetidine moiety can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with a halogenated precursor.

    Attachment of the Pyridin-3-yloxy Group: This step involves the etherification of the pyridazinone core with a pyridin-3-ol derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyridazinone Derivatives with Different Heterocyclic Rings
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridazinone + azetidine 2-methyl, 3-(pyridin-3-yloxy)azetidine 324.34 Enhanced rigidity from azetidine; potential for selective binding
6-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one Pyridazinone + pyrrolidine 6-methylpyridazinyl 351.4 Pyrrolidine’s larger ring size may increase conformational flexibility compared to azetidine
6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one Pyridazinone + azetidine-piperidine hybrid 4-methoxypiperidine ~380 (estimated) Piperidine’s bulkiness may sterically hinder target interactions

Key Insight :

  • Substitution patterns (e.g., methyl vs. methoxy groups) influence solubility and metabolic stability .

Functional Group Comparisons

Impact of Substituents on Bioactivity
Compound Name Functional Groups Observed Activity Reference
Target Compound Pyridin-3-yloxy, azetidine Hypothesized enzyme inhibition (structural analogs suggest kinase or protease targets)
4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one Bromo, chlorophenyl, pyridinylmethylamino Antimicrobial activity (MIC: 2–8 µg/mL against Gram-positive bacteria)
2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one Hydroxycyclopentyl, azetidine Cardiotonic effects (dose-dependent increase in myocardial contractility)

Key Insight :

  • The pyridin-3-yloxy group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to halogenated or alkylated analogs .
  • Azetidine-containing compounds generally exhibit improved metabolic stability over pyrrolidine derivatives due to reduced ring flexibility .

Key Insight :

  • The target compound’s synthesis benefits from modular approaches , where azetidine and pyridin-3-yloxy groups are introduced sequentially .

Biological Activity

2-Methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name: 2-Methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one
  • Molecular Formula: C16H18N4O3
  • Molecular Weight: 302.34 g/mol
  • CAS Number: 2379988-42-6

Structural Representation

The compound features a pyridazine ring fused with an azetidine and pyridine moiety, contributing to its unique chemical properties.

The biological activity of 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit specific enzymes, modulating biochemical pathways that lead to therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Anti-inflammatory Activity: It has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Case Studies

  • Anti-inflammatory Study : A study conducted on murine models demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
  • Anticancer Research : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, particularly in breast and lung cancer cells.

Synthetic Routes

The synthesis of 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions:

  • Formation of Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of Pyridine Group : Nucleophilic substitution reactions are utilized to introduce the pyridine moiety.
  • Pyridazine Formation : The final step involves cyclization to form the pyridazine structure.

Reaction Conditions

Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and purity during synthesis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-{3-(pyridin-3-yloxy)methyl}azetidineStructureAnti-inflammatory
4-(azetidine-1-carbonyl)-1-Methyl-N-(6-(p-tolyloxy)pyridin-3-yl)-1H-pyrazoleStructureAnticancer

The unique combination of functional groups in 2-methyl-6-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyridazin-3(2H)-one distinguishes it from similar compounds, potentially leading to unique therapeutic applications.

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